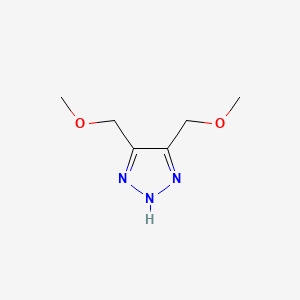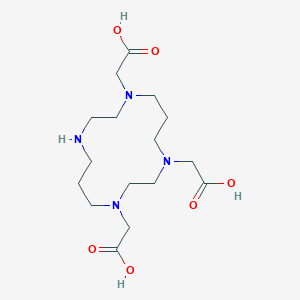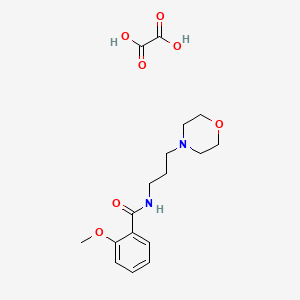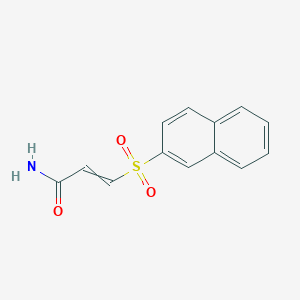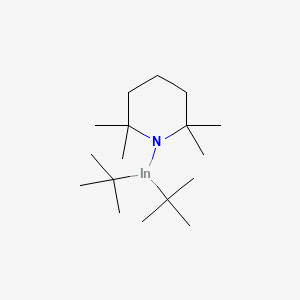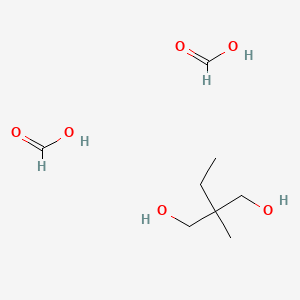
2-Ethyl-2-methylpropane-1,3-diol;formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-methylpropane-1,3-diol, also known as 2-ethyl-2-methyl-1,3-propanediol, is an organic compound with the molecular formula C6H14O2. It is a colorless, viscous liquid that is used in various industrial applications. Formic acid, with the molecular formula CH2O2, is a colorless liquid with a pungent odor, commonly used as a preservative and antibacterial agent in livestock feed.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpropane-1,3-diol can be synthesized through the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by hydrogenation to yield the diol.
Industrial Production Methods
In industrial settings, 2-ethyl-2-methylpropane-1,3-diol is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces ethers or esters.
科学的研究の応用
2-Ethyl-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.
Industry: Used in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of 2-ethyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, resulting in the formation of aldehydes or carboxylic acids.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-propanediol: Similar structure but lacks the ethyl group.
2-Amino-2-methyl-1,3-propanediol: Contains an amino group instead of an ethyl group.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an additional hydroxymethyl group.
Uniqueness
2-Ethyl-2-methylpropane-1,3-diol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
特性
CAS番号 |
113990-19-5 |
|---|---|
分子式 |
C8H18O6 |
分子量 |
210.22 g/mol |
IUPAC名 |
2-ethyl-2-methylpropane-1,3-diol;formic acid |
InChI |
InChI=1S/C6H14O2.2CH2O2/c1-3-6(2,4-7)5-8;2*2-1-3/h7-8H,3-5H2,1-2H3;2*1H,(H,2,3) |
InChIキー |
LAIWWJCEEIBVCX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CO)CO.C(=O)O.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)


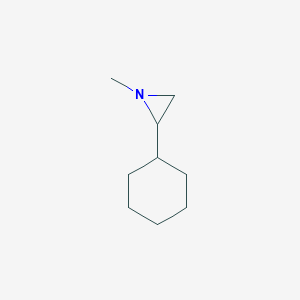

![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
